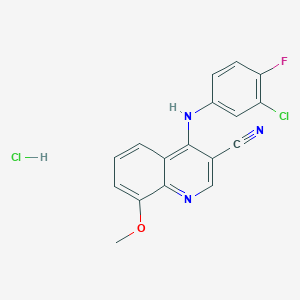

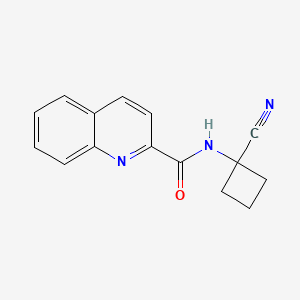

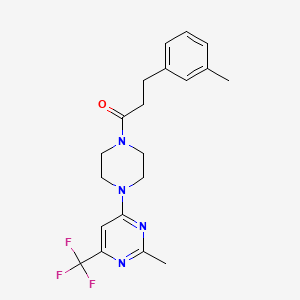

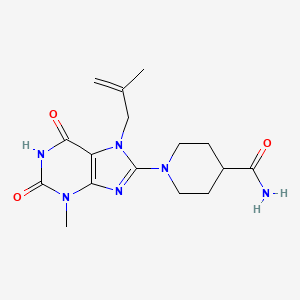

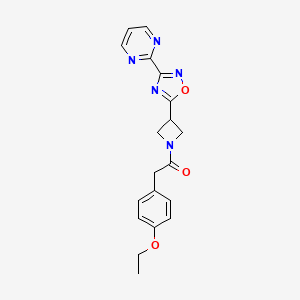

4-((3-Chloro-4-fluorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((3-Chloro-4-fluorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride” is a chemical compound with a molecular weight of 522.41 . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An improved three-step process for the synthesis of gefitinib, a compound with a similar structure, has been discussed. This process involves the synthesis, isolation, and characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride . The InChI code for this compound is 1S/C24H25ClFN5O3.ClH/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1H/b4-3+;/t16-;/m0./s1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The crude compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine was crystallized using isopropanol .Physical And Chemical Properties Analysis

The compound is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 522.41 .Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including those structurally similar to the specified compound, have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives demonstrated their potential as corrosion inhibitors for iron. These derivatives show promising results in terms of their binding energies and inhibition efficiencies, suggesting that quinoline compounds could be effective in protecting metals against corrosion (Erdoğan et al., 2017).

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study on the facile synthesis of tetrahydropyrimido quinoline derivatives reported the antimicrobial activity of selected compounds, indicating the potential of quinoline compounds in fighting bacterial infections (Elkholy & Morsy, 2006).

Antitumor Activities

Research into quinoline derivatives has extended into the evaluation of their antitumor activities. A study highlighted the synthesis of novel 4-aminoquinazoline derivatives that showed activities against Bcap-37 cell proliferation, indicating the compound's potential role in developing new anticancer treatments (Li, 2015).

Corrosion Inhibition Mechanism

Another study focused on the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, investigating their use as sustainable corrosion inhibitors for mild steel in acidic conditions. The findings suggest that these compounds can serve as effective corrosion inhibitors, with their performance attributed to the formation of a protective layer on the metal surface (Verma et al., 2015).

Biological Activity

Synthesis and characterization of new pyran derivatives based on 8-hydroxyquinoline have been conducted, with studies showing that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that quinoline derivatives can be potent antibacterial agents (Rbaa et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O.ClH/c1-23-15-4-2-3-12-16(10(8-20)9-21-17(12)15)22-11-5-6-14(19)13(18)7-11;/h2-7,9H,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJIBQMQMABZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=C(C=C3)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2671292.png)

![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)

![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B2671302.png)

![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)

![6-(Pyridin-3-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671313.png)